molecular formula C9H8F3NO2 B15362866 Methyl 2-(2,2,2-trifluoroethyl)nicotinate

Methyl 2-(2,2,2-trifluoroethyl)nicotinate

Cat. No.: B15362866
M. Wt: 219.16 g/mol
InChI Key: AYGNKNVGDKZZFF-UHFFFAOYSA-N
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Description

Methyl 2-(2,2,2-trifluoroethyl)nicotinate is a chemical compound characterized by its unique structure, which includes a trifluoroethyl group attached to the nicotinate moiety. This compound is of interest in various scientific and industrial applications due to its distinct properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the esterification reaction of nicotinic acid with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and aprotic solvents like dimethyl sulfoxide (DMSO) are employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups replacing the trifluoroethyl moiety.

Scientific Research Applications

Methyl 2-(2,2,2-trifluoroethyl)nicotinate has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 2-(2,2,2-trifluoroethyl)nicotinate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with specific enzymes or receptors, influencing biological processes.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

  • Methyl Nicotinate: Similar in structure but lacks the trifluoroethyl group.

  • Ethyl Nicotinate: Another ester of nicotinic acid with an ethyl group instead of trifluoroethyl.

  • Methyl 2-(2,2,2-trifluoroethyl)benzoate: Similar trifluoroethyl group but attached to a different aromatic ring.

Uniqueness: Methyl 2-(2,2,2-trifluoroethyl)nicotinate is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various fields and its potential applications

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

methyl 2-(2,2,2-trifluoroethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)6-3-2-4-13-7(6)5-9(10,11)12/h2-4H,5H2,1H3

InChI Key

AYGNKNVGDKZZFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC=C1)CC(F)(F)F

Origin of Product

United States

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